molecular formula C8H9N3S B8286576 N-Methyl-benzothiazole-2,5-diamine

N-Methyl-benzothiazole-2,5-diamine

Cat. No. B8286576
M. Wt: 179.24 g/mol
InChI Key: NQMCAIQUFPJLAZ-UHFFFAOYSA-N
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Patent
US07868204B2

Procedure details

A mixture of nitro compound 456a (593 mg; 2.83 mmol); SnCl2 (4.02 g; 20.8 mmol; 7.35 eq) and NH4OAc (4.5 g) was suspended in THF:MeOH:H2O=1:1:1 (60 mL) and stirred at 70° C. for 2 h, cooled down, diluted with ethyl acetate and successively washed with saturated NaHCO3 and brine; dried (MgSO4) filtered and concentrated. The residue (443 mg; 2.43 mmol; 87%) showed consistent spectrum and suitable purity degree for synthetic purposes, therefore was submitted to the next step without further purification.
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
593 mg
Type
reactant
Reaction Step One
Name
Quantity
4.02 g
Type
reactant
Reaction Step Two
[Compound]
Name
NH4OAc
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:6]=2[N:7]=1.Cl[Sn]Cl.CO.O>C1COCC1.C(OCC)(=O)C>[CH3:1][NH:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
593 mg
Type
reactant
Smiles
CNC=1SC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Step Two
Name
Quantity
4.02 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Three
Name
NH4OAc
Quantity
4.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down
WASH
Type
WASH
Details
successively washed with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
was submitted to the next step without further purification

Outcomes

Product
Name
Type
Smiles
CNC=1SC2=C(N1)C=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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